5-fluoro-N-isopropylpyrimidin-4-amine
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Overview
Description
5-fluoro-N-isopropylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is available for purchase from certain chemical suppliers.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
5-fluoro-N-isopropylpyrimidin-4-amine and related compounds have been extensively studied for their applications in pharmaceuticals. One key research area is the development of potent inhibitors for various enzymes and receptors, which are critical in treating diseases like cancer. For example, Zhang et al. (2009) describe a practical synthesis method for a related compound, which is a key intermediate in creating potent deoxycytidine kinase inhibitors, relevant in cancer therapy (Zhang et al., 2009). Additionally, Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, including structural analogs of this compound, potentially useful in treating Alzheimer's disease (Lindgren et al., 2013).
Agricultural and Pesticidal Applications
Research has also been conducted on the use of pyrimidin-4-amine derivatives in agriculture, particularly as insecticides and fungicides. Liu et al. (2021) synthesized novel pyrimidin-4-amine derivatives demonstrating significant insecticidal and fungicidal activities, indicative of their potential use in agriculture (Liu et al., 2021).
Synthesis and Chemical Properties
The synthesis and chemical properties of related fluoropyrimidines have been a significant focus of research. Wada et al. (2012) discussed the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which have potential applications as kinase inhibitors (Wada et al., 2012). Moreover, Ren et al. (2007) synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones with potential fungicidal activities (Ren et al., 2007).
Biomedical Applications
The use of fluorinated pyrimidines in biomedical research, particularly in imaging and diagnostics, has been explored. For example, Li and Selvin (1997) synthesized an isothiocyanate form of a lanthanide chelate highly luminescent when bound to terbium or europium, which could be attached to DNA for energy transfer measurements (Li & Selvin, 1997).
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a widely used chemotherapeutic agent . 5-FU primarily targets thymidylate synthase (TS), a crucial enzyme in DNA synthesis .
Mode of Action
5-fu, a similar compound, exerts its anticancer effects by misincorporation into rna and dna and inhibition of ts . It’s plausible that 5-fluoro-N-isopropylpyrimidin-4-amine might have a similar mode of action.
Biochemical Pathways
5-fu is known to affect multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades . It’s plausible that this compound might affect similar pathways.
Pharmacokinetics
It’s known that the plasma levels of 5-fu correlate with its biological effects, both in terms of clinical efficacy and toxicity . This suggests that the bioavailability of this compound might also be crucial for its therapeutic effect.
Result of Action
5-fu is known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It’s plausible that this compound might have similar effects.
Action Environment
It’s known that environmental factors can influence the distribution and efficacy of various chemical compounds . Therefore, it’s plausible that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the fluorinated pyrimidine and the biomolecule it interacts with .
Molecular Mechanism
Fluorinated pyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Fluorinated pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can be influenced by factors such as targeting signals and post-translational modifications .
properties
IUPAC Name |
5-fluoro-N-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXJPQGPMUXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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